molecular formula C15H19N3OS B5449185 N-(1-benzothien-5-ylmethyl)-2-piperazin-1-ylacetamide

N-(1-benzothien-5-ylmethyl)-2-piperazin-1-ylacetamide

Cat. No.: B5449185
M. Wt: 289.4 g/mol
InChI Key: TUUDYGUVNIAEDD-UHFFFAOYSA-N
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Description

“N-(1-benzothien-5-ylmethyl)-2-piperazin-1-ylacetamide” is a compound that contains a benzothiophene ring, a piperazine ring, and an acetamide group . Benzothiophene is a polycyclic aromatic compound and piperazine is a heterocyclic amine . These types of structures are often found in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, a piperazine ring, and an acetamide group . The benzothiophene ring is a fused ring system containing a benzene ring and a thiophene ring . Piperazine is a six-membered ring containing two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzothiophene ring could contribute to its aromaticity and stability . The piperazine ring could influence its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . Many drugs containing benzothiophene and piperazine structures are used as antipsychotics, antidepressants, and antihistamines .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications . This could include studies on its reactivity, stability, and potential uses in pharmaceuticals .

Properties

IUPAC Name

N-(1-benzothiophen-5-ylmethyl)-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-15(11-18-6-4-16-5-7-18)17-10-12-1-2-14-13(9-12)3-8-20-14/h1-3,8-9,16H,4-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUDYGUVNIAEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NCC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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